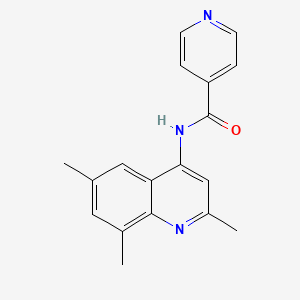
N-(2,6,8-trimethylquinolin-4-yl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6,8-trimethylquinolin-4-yl)isonicotinamide is a chemical compound with the molecular formula C18H17N3O and a molecular weight of 291.354 . It is primarily intended for research use.
Molecular Structure Analysis
The molecular structure of N-(2,6,8-trimethylquinolin-4-yl)isonicotinamide consists of 18 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .科学的研究の応用
Synthesis of 2-Sulfonylquinolines
N-(2,6,8-trimethylquinolin-4-yl)isonicotinamide: is utilized in the synthesis of 2-sulfonylquinolines, which are important heterocyclic compounds with diverse biological activities. These compounds serve as crucial building blocks for complex molecules and are synthesized through deoxygenative C2-H sulfonylation of quinoline N-oxides with sulfonyl chlorides .
Third-Generation Photovoltaics
Quinoline derivatives, including N-(2,6,8-trimethylquinolin-4-yl)isonicotinamide , have been explored for their application in third-generation photovoltaics. They are particularly noted for their performance in polymer solar cells and dye-sensitized solar cells, where they contribute to the absorption spectra and energy levels, enhancing the overall efficiency of the cells .
Organic Light-Emitting Diodes (OLEDs)
In the field of optoelectronics, quinoline derivatives are used as materials for the emission layer of OLEDs. Their unique properties make them suitable for creating efficient and bright displays, contributing to advancements in screen technology .
Transistor Materials
The electronic properties of quinoline derivatives make them potential materials for use in transistors. Their stability and conductive nature allow for the development of more efficient and miniaturized electronic components .
Biomedical Applications
There is ongoing research into the biomedical applications of quinoline derivatives. These compounds are being considered for various uses, including as potential therapeutic agents due to their biological activity .
Functional Materials
Quinoline derivatives are widely present in functional materials due to their chemical stability and versatility. They are used in the development of new materials with specific properties for industrial applications .
特性
IUPAC Name |
N-(2,6,8-trimethylquinolin-4-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-11-8-12(2)17-15(9-11)16(10-13(3)20-17)21-18(22)14-4-6-19-7-5-14/h4-10H,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGIZCKCYXSNOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)C3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

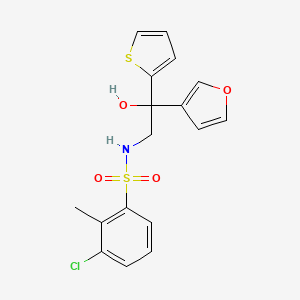
![N-[(5-Fluoro-3-methyl-1-benzofuran-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2977226.png)
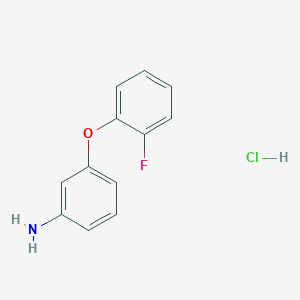
![N-(benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide dihydrochloride](/img/structure/B2977230.png)
![1-[2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea](/img/structure/B2977231.png)
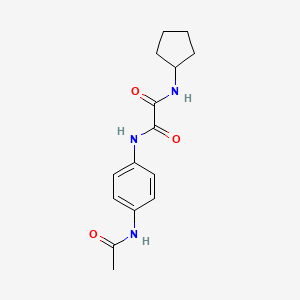
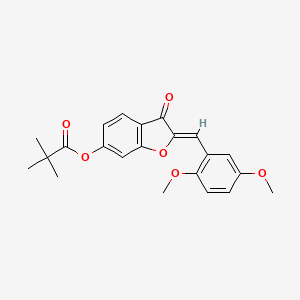
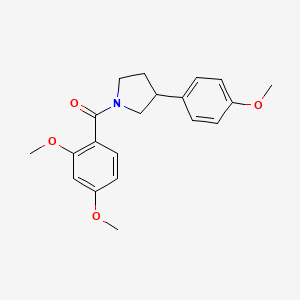
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B2977236.png)
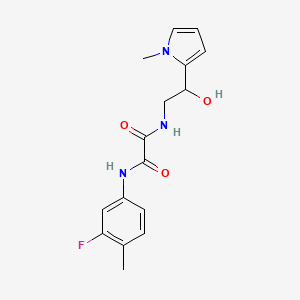
![[5-(2-Methoxy-5-nitrophenyl)-2-furyl]methanol](/img/structure/B2977239.png)

![1-(4-tert-butylphenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2977244.png)
